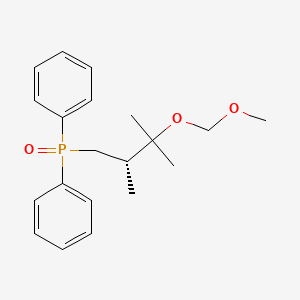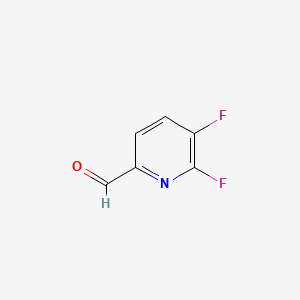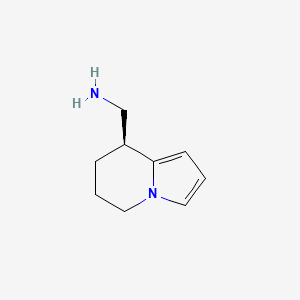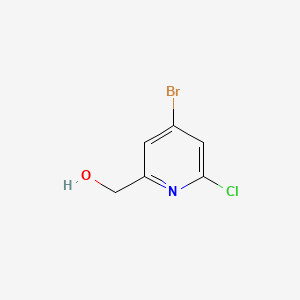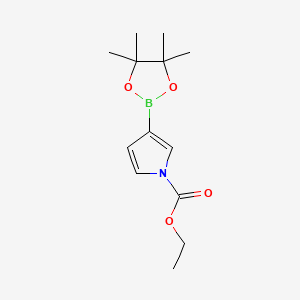
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C11H19BO4 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular weight of this compound is 226.08 . The InChI code is1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ . This indicates the structural arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 226.08 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound used in the synthesis of various polymers and organic molecules due to its reactivity and functional group compatibility. This compound plays a crucial role in creating deeply colored polymers with significant solubility in organic solvents, achieved through palladium-catalyzed polycondensation processes (Welterlich et al., 2012). Furthermore, the compound is a key intermediate in synthesizing boric acid ester intermediates with benzene rings. These intermediates have been thoroughly characterized through spectroscopic methods and crystallography, offering insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Material Science and Photophysical Properties
In material science, the compound is utilized to fabricate conjugated polymers that exhibit high luminescence. These polymers are synthesized using Suzuki polycondensation reactions, which alternate between dialkylated 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole units and various electron-donating or electron-withdrawing groups, leading to materials with brilliant red colors and soluble properties in organic solvents (Zhu et al., 2007). This demonstrates the compound's versatility in developing materials with specific optical and electrical properties, crucial for applications in electronic devices and photovoltaics.
Molecular Structure and Density Functional Theory (DFT) Studies
The compound's molecular structure and electronic properties have been explored through density functional theory (DFT) studies. These studies provide a deeper understanding of the compound's molecular electrostatic potential, frontier molecular orbitals, and conformational stability, offering valuable insights for designing new materials and chemical reactions (Liao et al., 2022).
Synthesis of Biologically Active Compounds
Although the primary focus of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is in the field of materials science and organic synthesis, it's worth noting that compounds with a similar pyrrole structure have been investigated for their potential in synthesizing biologically active molecules, such as HIV-1 reverse transcriptase inhibitors (Silvestri et al., 2000). Although not directly related to the compound , this highlights the broader relevance of pyrrole derivatives in medicinal chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-6-17-11(16)15-8-7-10(9-15)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCDAHNPZKXBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682327 |
Source


|
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
CAS RN |
1256360-06-1 |
Source


|
| Record name | 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

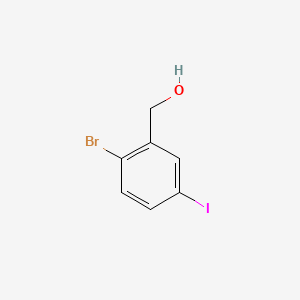
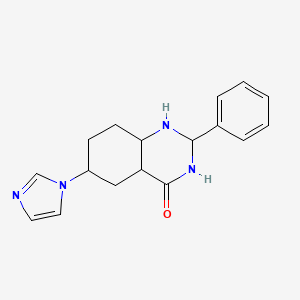
![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)
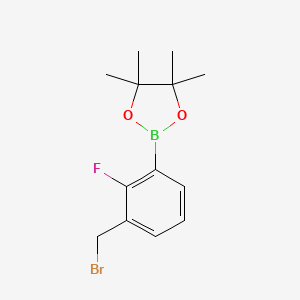
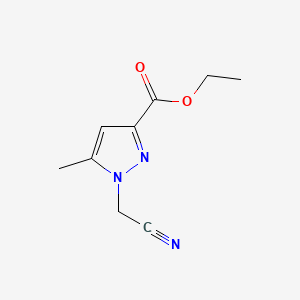
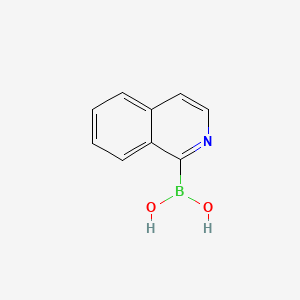
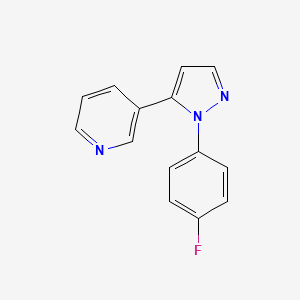
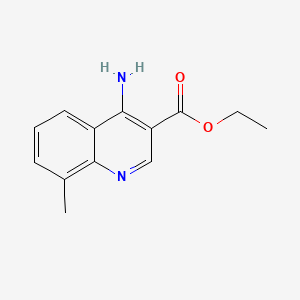
![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)
